

Comprehensive Application Note: Purity Assessment of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

CAS No.: 667440-80-4

Cat. No.: B1270937

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Introduction & Strategic Overview

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a structural analog of the fibrate class of hypolipidemic agents (e.g., Clofibrate, Fenofibrate). Characterized by a phenoxy-isobutyric acid moiety, this compound serves as a critical metabolic probe and intermediate in medicinal chemistry.

In drug development, the purity of such intermediates dictates the safety and efficacy of downstream APIs. Synthesized typically via the Bargellini reaction (multicomponent condensation) or Williamson ether synthesis followed by hydrolysis, the impurity profile is complex. It often includes unreacted 2,3-dimethylphenol (toxic), dimeric by-products, and residual ester intermediates.

This guide provides an autonomous, orthogonal analytical strategy combining HPLC-PDA for related substances, GC-MS for volatile precursors, and qNMR for absolute assay, ensuring a self-validating quality control system.

Physico-Chemical Profile & Impurity Logic

Before executing protocols, understand the molecule's behavior to select the right detectors and solvents.

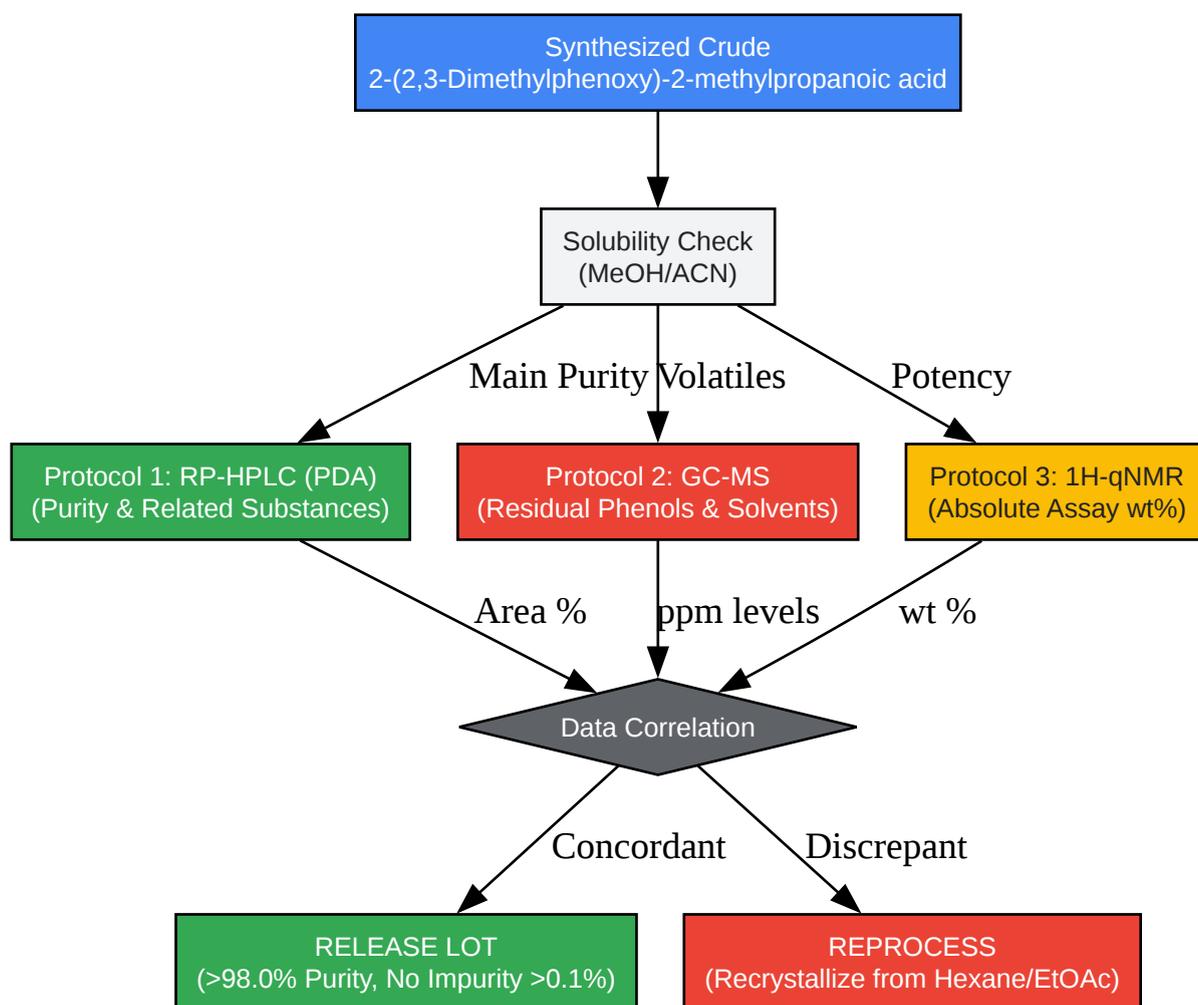
Property	Value / Characteristic	Analytical Implication
Molecular Formula	C ₁₂ H ₁₆ O ₃	MW = 208.25 g/mol
pKa (Predicted)	~3.5 - 4.0 (Carboxylic acid)	Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18 columns.[1]
UV Max	~270–280 nm (Phenoxy chromophore)	Detection at 210 nm (non-specific) and 275 nm (specific).
Solubility	Soluble in MeOH, ACN, CHCl ₃ ; Low in Water	Diluent should be ACN:Water (50:50) to prevent precipitation.

Impurity Profiling Strategy (Synthesis-Dependent)

- Impurity A (Starting Material): 2,3-Dimethylphenol. Volatile, acidic. Detectable by HPLC and GC.
- Impurity B (Intermediate): Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate (if ester route used). Hydrophobic, late-eluting in RP-HPLC.
- Impurity C (Bargellini Dimer): Dimeric by-products formed during "one-pot" synthesis. High molecular weight, very late eluting.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for lot release, ensuring no single method bias compromises the purity data.



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Caption: Orthogonal analytical workflow ensuring comprehensive coverage of non-volatile (HPLC), volatile (GC), and structural (NMR) purity attributes.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[2]

This is the primary method for quantifying the main compound and non-volatile related substances. We utilize an acidic mobile phase to ensure the carboxylic acid remains in its neutral, hydrophobic form for consistent interaction with the C18 stationary phase.

Method Parameters

Parameter	Specification	Rationale
Column	Waters XBridge C18, 150 x 4.6 mm, 3.5 μ m	High pH stability and excellent peak shape for acids.
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.2)	Suppresses -COOH ionization; sharpens peaks.
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent for hydrophobic aromatics.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Column Temp	30°C	Improves reproducibility of retention times.
Detection	PDA: Extract at 275 nm (Quant) & 210 nm (Impurity)	275 nm is specific to the phenoxy ring; 210 nm catches non-aromatics.
Injection Vol	10 μ L	Standard load.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	10	90	Linear Gradient (Elute hydrophobic impurities)
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	End

System Suitability Criteria (Self-Validation)

Before analyzing samples, inject the System Suitability Solution (SSS) containing the analyte and 2,3-dimethylphenol (Impurity A).

- Resolution (Rs): > 2.0 between Impurity A and Main Peak.
- Tailing Factor (T): 0.8 – 1.5 for the main peak.
- RSD (Area): < 2.0% for 5 replicate injections of the standard.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)

While HPLC handles the main acid, GC-MS is superior for detecting trace residual 2,3-dimethylphenol (starting material) which may co-elute or have low response in HPLC.

Method Parameters

- Inlet: Splitless mode, 250°C.
- Column: DB-5ms (30 m × 0.25 mm × 0.25 μm) or equivalent (5% phenyl polysilphenylene-siloxane).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - 50°C hold for 1 min.
 - Ramp 10°C/min to 200°C.
 - Ramp 20°C/min to 280°C, hold 5 min.
- Detection: MS (EI source), Scan range 35–500 m/z.
- Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
 - Note: The carboxylic acid may show peak tailing. If quantification is poor, derivatize with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ester.

Interpretation

- 2,3-Dimethylphenol: Look for m/z 122 (Molecular ion) and m/z 107 (Loss of methyl).
- Analyte (TMS derivative): Look for M^+ peak at m/z 280 (208 + 72).

Protocol 3: Quantitative NMR (qNMR)

HPLC provides "Area %" purity, which assumes all components have equal extinction coefficients. qNMR provides a true "Weight %" (Assay) without needing a reference standard of the analyte itself.

Procedure

- Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent high purity). It has a sharp singlet at ~6.3 ppm, distinct from the analyte's aromatics (6.5–7.2 ppm) and methyls (1.4–2.3 ppm).
- Solvent: DMSO- d_6 (ensures solubility of both acid and IS).
- Preparation:
 - Weigh ~20 mg of Sample (W_s) to 0.01 mg precision.
 - Weigh ~10 mg of Internal Standard (W_{is}) to 0.01 mg precision.
 - Dissolve together in 0.6 mL DMSO- d_6 .
- Acquisition:
 - Pulse angle: 90°.
 - Relaxation delay (D1): > 60 seconds (Critical for full relaxation of protons).
 - Scans: 16 or 32.
- Calculation:
 - Where

- = Integral area,
- = Number of protons,
- = Molecular weight,
- = Weight,
- = Purity of IS.

References

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Sources

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